1-[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]ethan-1-ol
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Overview
Description
1-[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a 3-fluoro-4-methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of 3-fluoro-4-methoxybenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives .
Scientific Research Applications
1-[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-(3-Fluoro-4-methoxyphenyl)cyclopropanemethanamine: Shares a similar structural framework but differs in functional groups.
1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine hydrochloride: Another structurally related compound with different functional groups.
Uniqueness
1-[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]ethan-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H15FO2 |
---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
1-[1-(3-fluoro-4-methoxyphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H15FO2/c1-8(14)12(5-6-12)9-3-4-11(15-2)10(13)7-9/h3-4,7-8,14H,5-6H2,1-2H3 |
InChI Key |
KOKMBPRXOCBWOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C2=CC(=C(C=C2)OC)F)O |
Origin of Product |
United States |
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